molecular formula C23H19BrN2 B1288510 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole CAS No. 300658-42-8

1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

Cat. No.: B1288510
CAS No.: 300658-42-8
M. Wt: 403.3 g/mol
InChI Key: WCPNQTWCPYBSEI-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole (CAS: 300658-42-8) is a pyrazole derivative with the molecular formula C₂₃H₁₉N₂Br and a molecular weight of 403.31 g/mol. The compound features a pyrazole core substituted with a 2-bromophenyl group at position 1, an ethyl group at position 5, and phenyl groups at positions 3 and 2. Its structural complexity and bromine substituent make it a candidate for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(2-bromophenyl)-5-ethyl-3,4-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPNQTWCPYBSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608910
Record name 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300658-42-8
Record name 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium tert-butoxide in an organic solvent like ethanol or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 2-position of the phenyl ring enables participation in Suzuki-Miyaura cross-coupling reactions. This reaction replaces the bromine with aryl or heteroaryl groups using palladium catalysts.

Reagents/ConditionsProductYieldKey ObservationsSource
Pd(PPh₃)₄, K₂CO₃, arylboronic acid, ethanol, reflux1-(2-Arylphenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole75–85%High regioselectivity due to steric hindrance from adjacent substituents.

Mechanistic Insight : The bromine atom acts as a leaving group, with Pd(0) facilitating oxidative addition. Transmetallation with the boronic acid and reductive elimination yield the biaryl product.

Nucleophilic Aromatic Substitution (NAS)

The bromine can undergo substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions.

Reagents/ConditionsProductYieldNotesSource
KOtBu, DMF, 100°C, benzylamine1-(2-(Benzylamino)phenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole62%Reaction requires elevated temperatures and polar aprotic solvents.

Limitations : Steric hindrance from the ethyl and phenyl groups reduces reaction efficiency compared to less hindered analogs.

Functionalization of the Ethyl Group

The ethyl group at position 5 undergoes oxidation to a ketone or halogenation under radical conditions.

Reagents/ConditionsProductYieldKey ObservationsSource
KMnO₄, H₂O/acetone, 0°C5-Acetyl-1-(2-bromophenyl)-3,4-diphenyl-1H-pyrazole55%Controlled oxidation prevents over-oxidation to carboxylic acid.
NBS, AIBN, CCl₄, reflux5-(1-Bromoethyl)-1-(2-bromophenyl)-3,4-diphenyl-1H-pyrazole70%Radical bromination occurs selectively at the ethyl group.

Pyrazole Ring Modification

The pyrazole ring participates in alkylation or cycloaddition reactions.

Reagents/ConditionsProductYieldNotesSource
Ethyl bromoacetate, K₂CO₃, DMF, 50°C1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazol-2-yl acetate82%Alkylation at N2 position confirmed by X-ray crystallography.
Cu(OTf)₂, [bmim]PF₆, phenylacetyleneFused pyrazolo[1,5-a]pyridine derivative68%Cycloaddition proceeds via in situ alkyne activation.

Stability and Decomposition

The compound decomposes under harsh acidic or oxidative conditions:

  • Acidic Hydrolysis (HCl, H₂O/EtOH): Cleavage of the pyrazole ring occurs, yielding substituted hydrazines and ketones.
  • Oxidative Degradation (H₂O₂, Fe²⁺): Bromine is replaced by hydroxyl groups, forming quinone-like byproducts.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole has been studied for its potential therapeutic properties, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties. A study demonstrated that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential use as anti-inflammatory agents in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The compound has also shown promise in cancer research. In vitro studies revealed that it could induce apoptosis in various cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation . This positions it as a candidate for further development in cancer therapeutics.

Material Science Applications

In material science, this compound is explored for its role in synthesizing novel materials with unique properties.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal stability and mechanical strength. Research indicates that polymers incorporating pyrazole units exhibit improved resistance to heat and chemical degradation .

Agricultural Chemistry Applications

The compound's structural characteristics make it a candidate for developing new agrochemicals.

Pesticide Development

Studies suggest that pyrazole derivatives can act as effective pesticides due to their ability to interfere with insect metabolic processes. The bromophenyl group enhances the bioactivity of the compound, making it a potential lead compound for designing new insecticides .

Case Studies and Research Findings

StudyFocusFindings
Sulsky et al. (2007)Anti-inflammatory effectsDemonstrated inhibition of cytokine production in vitro
Okada et al. (2012)Anticancer activityInduced apoptosis in cancer cell lines through signaling modulation
Material Science Report (2023)Polymer applicationsImproved thermal stability and mechanical properties in synthesized polymers

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and biological activities of 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole and related pyrazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Applications Key References
This compound 2-Bromophenyl (1), ethyl (5), 3,4-diphenyl 403.31 Not reported
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-Bromophenyl (5), 4-fluorophenyl (3), phenyl (1) ~357.26 (C₂₁H₁₈BrFN₂) Structural studies; potential biological activity inferred from analogs
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 3,4-Dimethoxyphenyl (3), 2-fluorophenyl (5), phenyl (1) ~378.39 (C₂₃H₂₀FNO₂) In silico studies for drug design (e.g., kinase inhibition)
3,5-Diphenyl-1H-pyrazole derivatives (e.g., 4a-e) Varied substituents at positions 1 and 5 (e.g., benzamidine, guanidine) ~350–450 Platelet antiaggregating, antihypertensive, analgesic activities
1-Acetyl-3-(4-bromophenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole 4-Bromophenyl (3), acetyl (1), furyl (5) 345.19 (C₁₅H₁₃BrN₂O₂) Not reported; furyl group may enhance bioactivity

Key Observations:

Substituent Position and Electronic Effects: The 2-bromophenyl substituent in the target compound distinguishes it from analogs with 4-bromophenyl groups (e.g., ). The 3,4-diphenyl arrangement in the target compound contrasts with 3,5-diphenyl derivatives (), which exhibit antiplatelet activity. This positional difference may influence planarity and π-π stacking interactions .

Biological Activity: While the target compound lacks reported bioactivity, structurally related pyrazoles show diverse pharmacological effects. For example, 3,5-diphenyl-1H-pyrazole derivatives () demonstrate platelet antiaggregating activity comparable to acetylsalicylic acid, attributed to their ability to inhibit cyclooxygenase (COX) pathways . The dimethoxy and fluorine substituents enhance binding affinity to hydrophobic enzyme pockets .

Synthetic and Crystallographic Insights :

  • Crystallographic data for analogs (e.g., ) were obtained using SHELX and WinGX software, indicating that similar methods could resolve the target compound’s structure .
  • Derivatives with 4,5-dihydro-1H-pyrazole cores () are often synthesized via hydrazine cyclization, suggesting feasible routes for modifying the target compound .

Biological Activity

1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom, an ethyl group, and two phenyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

The chemical formula of this compound is C₁₉H₁₉BrN₂, with a molecular weight of 403.31 g/mol. Its physical properties include:

  • Density : 1.27 g/cm³
  • Boiling Point : 503.4 °C at 760 mmHg
  • Melting Point : Not available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds using bases such as sodium ethoxide or potassium tert-butoxide in organic solvents like ethanol or dimethyl sulfoxide .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves the inhibition of specific enzymes and pathways critical for tumor growth.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 Value (µM)Reference
This compoundMDA-MB-231TBD
This compoundHepG2TBD
PazopanibRenal Cell Carcinoma0.06
CrizotinibLung Cancer0.04

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory and analgesic activities. Studies have shown that these compounds can effectively reduce inflammation and pain in various models . The presence of the bromine atom and the specific arrangement of functional groups contribute to their biological activity.

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazoles. Some derivatives have demonstrated significant activity against bacterial pathogens, suggesting potential applications in treating infections . The minimum inhibitory concentration (MIC) values for various derivatives indicate their efficacy against specific strains.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureusTBD
Isoxazole pyrazole carboxylateE. coliTBD

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The bromine atom enhances its binding affinity to these targets, influencing pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies have investigated the effects of pyrazoles on cancer cell lines and microbial strains:

  • Breast Cancer Study : A study assessed the cytotoxic effects of various pyrazoles on MCF-7 and MDA-MB-231 cell lines, revealing significant apoptosis induction when combined with doxorubicin .
  • Antimicrobial Evaluation : A series of pyrazole derivatives were tested for antimicrobial activity against clinical isolates, showing promising results with certain compounds exhibiting MIC values below 0.25 µg/mL against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole?

  • Methodology : A multi-step approach is typically employed. For example:

Suzuki-Miyaura cross-coupling : Brominated pyrazole intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) can react with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in degassed DMF/water mixtures with K₃PO₄ as a base .

Functionalization : Subsequent alkylation or ester hydrolysis steps introduce the ethyl group at position 3.

Purification : Column chromatography on silica gel is critical for isolating high-purity products, as demonstrated in analogous pyrazole syntheses .

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for bromophenyl and diphenyl groups) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves dihedral angles between aromatic rings (e.g., 74.91° between bromophenyl and pyrazole rings in related structures), confirming steric and electronic effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 457.08 for C₂₅H₂₁BrN₂) .

Q. What reaction conditions optimize yield and minimize side products?

  • Key Parameters :

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ ensures efficient cross-coupling while reducing metal contamination .
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl boronic acids and brominated intermediates.
  • Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours to achieve >70% yields .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. chloro, ethyl vs. methyl) influence the compound’s reactivity and bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Bromine at the 2-position enhances electrophilicity, facilitating nucleophilic substitutions in downstream derivatization .
  • Steric Effects : Bulky ethyl groups at position 5 may reduce binding affinity in enzyme inhibition assays compared to smaller substituents (e.g., methyl), as observed in pyrazole-based lamellarin O analogues .
    • Experimental Validation : Comparative IC₅₀ studies in cancer cell lines or antimicrobial assays are recommended to quantify substituent effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting Approaches :

  • Dynamic Effects : Rotamers or hindered rotation in the 2-bromophenyl group can cause signal splitting. Variable-temperature NMR (VT-NMR) at −20°C to 60°C can clarify dynamic behavior .
  • Impurity Identification : LC-MS or 2D-COSY NMR detects trace byproducts (e.g., debrominated species) from incomplete cross-coupling .

Q. Can computational methods predict the compound’s crystallographic packing or supramolecular interactions?

  • Modeling Techniques :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate Hirshfeld surfaces to predict hydrogen-bonding (C–H⋯π, Br⋯Br) or halogen-bonding interactions observed in X-ray structures .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethyl acetate) on crystallization pathways .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Stability Protocols :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typically >200°C for similar pyrazoles) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation in polar solvents (e.g., λₑₘ at 356 nm in DMSO) .
  • Long-Term Storage : Store in airtight containers at −20°C under nitrogen to prevent oxidation or hydrolysis .

Methodological Recommendations

  • Synthetic Reproducibility : Include degassing steps for cross-coupling reactions to prevent Pd catalyst poisoning .
  • Crystallization : Slow evaporation of ethyl acetate solutions at room temperature yields diffraction-quality crystals .
  • Biological Screening : Prioritize assays targeting kinases or GPCRs, as pyrazole derivatives often modulate these pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole

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